1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine
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Overview
Description
1-Cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine is an organic compound with a complex structure that includes a cyclohexyl group, a phenylsulfonyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Cyclohexyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation, where the pyrrole derivative reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.
Methylation: The final step involves methylation of the pyrrole ring, which can be done using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
1-Cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity through interactions like hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-ylamine: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-Cyclohexyl-4,5-dimethyl-3-(ethylsulfonyl)-1H-pyrrol-2-ylamine: Contains an ethylsulfonyl group.
Uniqueness
1-Cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine is unique due to the presence of the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-cyclohexyl-4,5-dimethylpyrrol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13-14(2)20(15-9-5-3-6-10-15)18(19)17(13)23(21,22)16-11-7-4-8-12-16/h4,7-8,11-12,15H,3,5-6,9-10,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWVMMUCFFDVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)C3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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